molecular formula C21H24N2O3 B5546879 N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide

Cat. No. B5546879
M. Wt: 352.4 g/mol
InChI Key: BXEWUNMGMDJJFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide" often involves multi-step chemical processes combining various starting materials through reactions that may include cyclocondensations, domino [2+2+2] cycloadditions, and microwave-assisted cyclocondensation methods. For instance, compounds such as 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones are synthesized from reactions between lithiated benzenesulfonyltetrahydropyrans and hydroxybutenolides, with structures confirmed via X-ray crystallography (Baylis et al., 1993).

Molecular Structure Analysis

X-ray diffraction and crystallography are pivotal in elucidating the molecular structure of spirocyclic compounds. For example, the crystal structure of similar spiro compounds has been determined, revealing intricate details about their molecular framework and confirming the stereochemistry and spatial arrangement of their functional groups (Iusupov et al., 2022).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including cyclocondensation, domino cycloaddition, and stereochemical transformations. These reactions are often utilized to synthesize diverse derivatives with varying substituents, demonstrating the compounds' versatile chemical reactivity and potential for generating structurally complex molecules (Whitby & Kocieński, 1987).

Scientific Research Applications

Antitumor Activity

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide and its derivatives have been explored for their antitumor properties. Research has identified substituted dibenzo[1,4]dioxin-1-carboxamides, similar in structure, as potential antitumor agents. These compounds have shown activity against leukemia in vitro and in vivo, suggesting a role in cancer treatment. Their mechanism of action may involve DNA intercalation, indicating their potential as novel chemotherapeutic agents (Lee et al., 1992).

Analgesic Properties

Compounds structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide have been studied for their analgesic properties. For instance, spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes have exhibited significant analgesic activity in various assays, highlighting their potential as pain-relief agents (Cohen et al., 1978).

Synergistic Stabilization in Polymers

Research has also explored the use of similar compounds in the field of polymer stabilization. Specifically, antioxidants structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide, such as 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, have shown effective synergistic stabilization in combination with other antioxidants. This research opens up new possibilities for the development of more effective polymer stabilizers (Yachigo et al., 1992).

properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-6-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(19-8-4-7-18(23-19)16-5-2-1-3-6-16)22-17-9-12-26-21(15-17)10-13-25-14-11-21/h1-8,17H,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEWUNMGMDJJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)C3=CC=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide

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